2-bromo-N-(5-chloro-4,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
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Overview
Description
2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a bromine atom, a chlorine atom, and a dimethyl-substituted oxazolo[5,4-b]pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE typically involves multiple stepsThe final step involves the acylation of the amine group with bromoacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions to form new amide or alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE: can be compared with other halogenated heterocyclic compounds, such as:
Uniqueness
The uniqueness of 2-BROMO-N-{5-CHLORO-4,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrClN3O2 |
---|---|
Molecular Weight |
318.55 g/mol |
IUPAC Name |
2-bromo-N-(5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H9BrClN3O2/c1-4-7-9(14-6(16)3-11)15-17-10(7)13-5(2)8(4)12/h3H2,1-2H3,(H,14,15,16) |
InChI Key |
BNYOAQLBBSTMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NOC2=NC(=C1Cl)C)NC(=O)CBr |
Origin of Product |
United States |
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